1-Benzyl-4-(phenylamino)piperidine-4-methanol
Overview
Description
1-Benzyl-4-(phenylamino)piperidine-4-methanol is a chemical compound with the molecular formula C19H24N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenylamino groups.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(phenylamino)-1-benzyl-4-piperidinecarbonitrile, is reported to modulate muscarinic receptors . Muscarinic receptors play a crucial role in the central nervous system and peripheral nervous system, mediating various physiological functions.
Pharmacokinetics
It has been analyzed using a reverse phase (rp) hplc method, suggesting it has properties amenable to this type of analysis . This could imply certain characteristics about its solubility and stability, which are important factors for bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methanol typically involves the reaction of 1-benzyl-4-piperidone with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(phenylamino)piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The benzyl and phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-Benzyl-4-(phenylamino)piperidine-4-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its use as an analgesic or anesthetic agent.
Industry: It is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
- N-Phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate .
Uniqueness
1-Benzyl-4-(phenylamino)piperidine-4-methanol is unique due to its specific structural features and the presence of both benzyl and phenylamino groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
1-Benzyl-4-(phenylamino)piperidine-4-methanol (CAS No. 61086-04-2) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a benzyl group and a phenylamino group, which contributes to its pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes.
- Antagonistic Activity : The compound has shown potential as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating neurological disorders.
- Enzyme Inhibition : It has exhibited inhibitory effects on enzymes involved in metabolic pathways, indicating its potential role in modulating biochemical processes.
Biological Activity Overview
Research has demonstrated that this compound possesses various biological activities:
- Antidepressant Effects : In animal models, this compound has been evaluated for its antidepressant-like effects, showing promise in reducing symptoms associated with depression.
- Antinociceptive Properties : Studies indicate that it may have pain-relieving properties, making it a candidate for analgesic development.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of coronaviruses.
Case Study 1: Antidepressant Activity
In a study conducted by Bailey et al., the compound was tested for its effects on behavior in rodent models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting the compound's potential as an antidepressant .
Case Study 2: Antinociceptive Effects
A separate investigation assessed the antinociceptive properties of the compound using formalin-induced pain models. The findings revealed that administration of this compound led to a marked decrease in pain responses, supporting its development as an analgesic agent .
Case Study 3: Antiviral Activity
Research published in the MDPI journal highlighted the compound's antiviral activity against human coronavirus strains. The study reported effective inhibition of viral replication at micromolar concentrations, indicating its potential utility in antiviral therapies .
Data Tables
Properties
IUPAC Name |
(4-anilino-1-benzylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19(20-18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,20,22H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYUGZUPNQZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209961 | |
Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61086-04-2 | |
Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61086-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-(phenylamino)piperidine-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VXK3E458E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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